molecular formula C8H6F3NO2S B1524994 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid CAS No. 1247787-20-7

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid

Cat. No. B1524994
CAS RN: 1247787-20-7
M. Wt: 237.2 g/mol
InChI Key: XWUYLFRFETWQFS-UHFFFAOYSA-N
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Description

“2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C7H6F3NS . It has an average mass of 193.189 Da and a mono-isotopic mass of 193.017303 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO2S/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Fluoroethyl Esters

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid: can be used in the synthesis of fluoroethyl esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . The reaction proceeds at room temperature without any additives, yielding the fluoroethyl esters in high quantities. These esters have applications ranging from biodiesels to biosurfactants in various industries .

Development of Functional Coatings

The compound is instrumental in the development of functional coatings with tunable wettability and adhesion properties. This is achieved through the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate with other monomers, leading to poly(fluoroacrylate)s suitable for coatings with specific hydrophobic or hydrophilic properties .

Flame Retardancy in Lithium-Ion Batteries

In the quest for safer lithium-ion batteries, 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid derivatives like Tris(2,2,2-trifluoroethyl) phosphate (TFP) are synthesized and added to electrolytes as flame retardants. This significantly reduces the flammability of the electrolyte, addressing safety concerns associated with lithium-ion batteries .

Polymer Synthesis

This compound is also used in the synthesis of novel fluorinated polymers. These polymers have potential applications in various fields due to their unique properties, such as resistance to solvents and chemicals, thermal stability, and potential for use in advanced material science .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYLFRFETWQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid

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